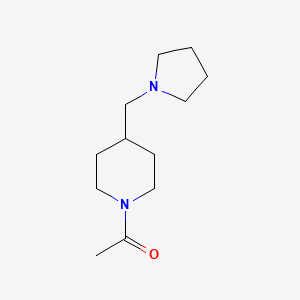1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone
CAS No.: 1457913-23-3
Cat. No.: VC4975088
Molecular Formula: C12H22N2O
Molecular Weight: 210.321
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1457913-23-3 |
|---|---|
| Molecular Formula | C12H22N2O |
| Molecular Weight | 210.321 |
| IUPAC Name | 1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H22N2O/c1-11(15)14-8-4-12(5-9-14)10-13-6-2-3-7-13/h12H,2-10H2,1H3 |
| Standard InChI Key | HPFMHZZFDAXFJX-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)CN2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone reflects its core structure:
-
Piperidine: A six-membered saturated ring with one nitrogen atom.
-
Pyrrolidin-1-ylmethyl: A five-membered saturated pyrrolidine ring attached via a methylene (-CH2-) group at the piperidine's 4-position.
-
Ethanone: An acetyl group (-COCH3) at the piperidine's 1-position.
The molecular formula is C13H22N2O, with a molecular weight of 222.33 g/mol .
Structural Analogues and Comparative Analysis
Compounds with analogous features, such as 1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone (C13H22N2O2, MW 238.33 g/mol) and 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (C13H17NO, MW 203.28 g/mol) , highlight the variability in physicochemical properties introduced by substituent modifications. For instance:
-
Replacing the piperidine’s acetyl group with a carbonyl-linked piperidine (as in ) increases molecular weight by 16 g/mol.
-
Aromatic analogs, such as the phenyl-substituted derivative , exhibit reduced molecular weight due to the absence of a second nitrogen atom.
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis route for 1-(4-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is documented, plausible methods include:
-
Mannich Reaction: Condensation of pyrrolidine, formaldehyde, and piperidine to form 4-(pyrrolidin-1-ylmethyl)piperidine, followed by acetylation using acetyl chloride .
-
Reductive Amination: Reaction of 4-(aminomethyl)piperidine with pyrrolidine and formaldehyde under reducing conditions, subsequent acetylation .
Physicochemical Characteristics
Key properties inferred from structural analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the tertiary amine and ketone functionalities .
-
LogP: Estimated at ~2.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) (hypothetical):
-
1H NMR: Signals at δ 1.45–1.70 (m, piperidine CH2), δ 2.40–2.60 (m, pyrrolidine CH2), δ 3.50 (s, N-CH2-CO), δ 2.10 (s, COCH3).
-
13C NMR: Peaks at δ 208.5 (CO), δ 58.2 (N-CH2-CO), δ 46.7 (pyrrolidine CH2), δ 25.3 (piperidine CH2) .
Mass Spectrometry:
-
ESI-MS: Predicted m/z 223.2 [M+H]+. Fragmentation peaks at m/z 178.1 (loss of COCH3) and m/z 98.1 (pyrrolidine ring) .
Chromatographic Behavior
In reversed-phase HPLC (C18 column, acetonitrile/water gradient):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume